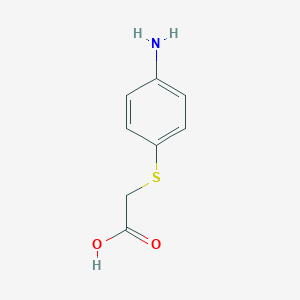

2-(4-Aminophenylthio)acetic acid

Description

The exact mass of the compound (4-Aminophenylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43555. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPIHHXCACYCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146205 | |

| Record name | (4-Aminophenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-18-7 | |

| Record name | 2-[(4-Aminophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Aminophenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminophenylthio)acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV6XHL9WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenylthio)acetic acid (CAS 104-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential biological activities, and relevant experimental considerations for 2-(4-Aminophenylthio)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with predicted values and established methodologies for analogous compounds to offer a valuable resource for research and development.

Physicochemical Properties

This compound is a sulfur-containing aromatic amino acid derivative. Its core structure consists of a p-aminothiophenol moiety linked to an acetic acid group via a thioether bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104-18-7 | |

| Molecular Formula | C₈H₉NO₂S | |

| Molecular Weight | 183.23 g/mol | |

| Appearance | Light khaki crystalline powder | |

| Melting Point | 193 - 203 °C | |

| Boiling Point | 405.3 ± 25.0 °C (Predicted) | |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.21 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane. | |

| InChI Key | CTPIHHXCACYCIV-UHFFFAOYSA-N | |

| SMILES | NC1=CC=C(SCC(O)=O)C=C1 |

Spectroscopic Data (Predicted and Analog-Based)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretch from the carboxylic acid would be anticipated in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid should appear as a strong band around 1700 cm⁻¹. The N-H stretching of the primary amine would likely be observed as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and the C=C stretching of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons would appear in the range of 6.5-7.5 ppm. The two protons of the methylene group adjacent to the sulfur and carbonyl groups would likely resonate as a singlet around 3.5-4.0 ppm. The amine protons would show a broad singlet, and the acidic proton of the carboxylic acid would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the 170-180 ppm region. The aromatic carbons would appear between 115 and 150 ppm. The methylene carbon adjacent to the sulfur would likely be found in the 35-45 ppm range.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the aromatic and thioether moieties.

Potential Biological Activity and Signaling Pathways

Some commercial suppliers suggest that this compound may act as a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and respiration. Inhibition of carbonic anhydrases has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.

The proposed mechanism of action for many carbonic anhydrase inhibitors involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. For sulfonamide-based inhibitors, the sulfonamide group directly binds to the zinc ion. For other classes of inhibitors, different functional groups may be involved in this coordination.

Given the structure of this compound, the carboxylic acid group could potentially interact with the zinc ion or with active site residues. The primary amino group could also play a role in binding.

physicochemical properties of 2-(4-Aminophenylthio)acetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Aminophenylthio)acetic acid

This technical guide provides a comprehensive overview of the core (CAS No: 104-18-7), a compound of interest in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support laboratory investigation.

Core Physicochemical Data

This compound is an analytical reagent and a synthetic intermediate for dyes and pharmaceuticals.[1] Its key properties are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 104-18-7 | [1][2] |

| Molecular Formula | C₈H₉NO₂S | [1][2] |

| Molecular Weight | 183.23 g/mol | [1][2] |

| Appearance | Off-white to pale beige or light khaki crystalline powder.[1][2] | |

| Melting Point | 196-203 °C | [1][2][3] |

| Boiling Point | 405.3 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][2] |

| pKa | 3.21 ± 0.10 (Predicted) | [1][2] |

| LogP | 1.4455 to 2.0267 | [3][4] |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, and dichloromethane.[1][2][3] |

| Storage Conditions | Store in a freezer at -20°C, or at room temperature (10-25°C) under an inert gas like nitrogen.[1][2][4] Protect from light.[4] | |

Experimental Protocols

The following sections detail standardized methodologies for determining the key .

Melting Point Determination (Capillary Method)

The melting point provides a crucial indication of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

Heating: Place the assembly in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[5]

-

Determination: Heat the apparatus rapidly to approximately 15-20°C below the expected melting point (around 197°C), then reduce the heating rate to 1-2°C per minute.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[7] The melting point range is T1-T2.

Solubility Assessment (Qualitative)

This protocol determines the solubility of the compound in various solvents, which is fundamental for crystallization, extraction, and formulation.[8]

Methodology:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[9]

-

Solvent Addition: Add 0.75 mL of the selected solvent (e.g., water, methanol, ethyl acetate) to the test tube in small portions.[9]

-

Mixing: After each addition, shake the test tube vigorously for at least 60 seconds.[8]

-

Observation: Observe the mixture. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it remains undissolved.[8] If a small amount remains, it may be classified as "partially soluble."

-

Acid-Base Testing: For aqueous solutions, test the pH with litmus paper to determine if the compound imparts acidic or basic properties to the solution.[10]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a precise method for its determination.[11]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., an aqueous-organic mixture, due to its limited water solubility).[12] Ensure the solution is free of carbonate.[11]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode into the sample solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[13] The shake-flask method is a common approach.[14]

Methodology:

-

Phase Preparation: Prepare a biphasic system by saturating n-octanol with water and water with n-octanol. For compounds with ionizable groups, use a buffer (e.g., phosphate buffer at pH 7.4) for the aqueous phase.[15]

-

Compound Addition: Dissolve a precisely weighed amount of this compound in one of the phases.

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.[13]

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[14]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 104-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. agilent.com [agilent.com]

2-(4-Aminophenylthio)acetic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthesis protocol for 2-(4-Aminophenylthio)acetic acid. This compound serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals.

Core Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| CAS Number | 104-18-7 | [1] |

| Melting Point | 196-203 °C | |

| Boiling Point | 405.3±25.0 °C (Predicted) | |

| Density | 1.35±0.1 g/cm³ (Predicted) | |

| pKa | 3.21±0.10 (Predicted) | |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, and dichloromethane. | |

| SMILES | C1=C(C=CC(=C1)SCC(=O)O)N | [1] |

Molecular Structure

The molecular structure of this compound consists of an aminophenyl group linked through a sulfur atom (thioether linkage) to an acetic acid moiety.

References

An In-depth Technical Guide on the Solubility of 2-(4-Aminophenylthio)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Aminophenylthio)acetic acid (CAS No. 104-18-7), a compound of interest in pharmaceutical research and chemical synthesis. Understanding its solubility in various organic solvents is critical for process development, formulation, purification, and analytical method development.

Qualitative Solubility of this compound

Based on available chemical literature and supplier specifications, this compound has been described as soluble in a range of common organic solvents. This qualitative information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Solubility |

| Methanol | Soluble[1] |

| Acetone | Soluble[1] |

| Toluene | Soluble[1] |

| n-Octanol | Soluble[1] |

| Acetonitrile | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dichloromethane | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not provide specific concentration limits.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise solubility values, the shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent. The following protocol is a detailed methodology that can be adapted for this compound.

2.1. Materials and Apparatus

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvents)

2.2. Experimental Workflow

The general workflow for the shake-flask solubility determination is illustrated in the diagram below.

References

Spectral Data Analysis of 2-(4-Aminophenylthio)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Aminophenylthio)acetic acid, a compound of interest in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectral characteristics of this compound. These predictions are based on the analysis of its functional groups: a para-substituted benzene ring, a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Doublet | 2H | Aromatic H (ortho to -S-) |

| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to -NH₂) |

| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ |

| ~3.6 | Singlet | 2H | -S-CH₂- |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~145-150 | Aromatic C-NH₂ |

| ~130-135 | Aromatic C-S |

| ~115-120 | Aromatic C-H (ortho to -NH₂) |

| ~110-115 | Aromatic C-H (ortho to -S-) |

| ~35-40 | -S-CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-3500 | Strong, Broad | O-H (Carboxylic Acid) | Stretching |

| 3200-3400 | Medium (two bands) | N-H (Amine) | Stretching |

| 3000-3100 | Medium | C-H (Aromatic) | Stretching |

| 2850-2960 | Medium | C-H (Aliphatic) | Stretching |

| 1680-1720 | Strong | C=O (Carboxylic Acid) | Stretching |

| 1600-1620 | Medium | N-H (Amine) | Bending |

| 1450-1550 | Medium to Strong | C=C (Aromatic) | Stretching |

| 1210-1320 | Strong | C-O (Carboxylic Acid) | Stretching |

| 1000-1250 | Medium | C-N (Amine) | Stretching |

| 650-750 | Medium | C-S (Thioether) | Stretching |

Mass Spectrometry (MS)

A significant collection of mass spectra for this compound is available in the mzCloud database, which contains 190 mass spectra across 2 spectral trees.[1] The expected molecular ion peak [M]⁺ would be observed at m/z 183.0354, corresponding to the molecular weight of the compound (C₈H₉NO₂S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

-

Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.

-

Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and acetic acid moieties.

-

Decarboxylation (-CO₂): producing a fragment at m/z 139.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectral data described above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H and ¹³C NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (LC-MS):

-

Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminophenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Aminophenylthio)acetic acid, a molecule of interest in various research and development applications. Due to the limited availability of a complete, published experimental protocol and corresponding detailed spectral data in readily accessible scientific literature, this guide presents a putative synthesis pathway based on established chemical principles, alongside expected characterization data derived from analogous compounds and spectroscopic prediction tools.

Synthesis Pathway

The most probable and chemically sound method for the synthesis of this compound is through the nucleophilic substitution reaction of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid. This reaction, a standard method for the formation of thioethers, is depicted below.

Caption: Putative synthesis workflow for this compound.

Experimental Protocol (Putative)

Materials:

-

4-Aminothiophenol

-

Chloroacetic acid (or Bromoacetic acid)

-

Sodium hydroxide (or another suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Deprotonation of Thiol: In a round-bottom flask, dissolve 4-aminothiophenol in a suitable solvent such as an ethanol/water mixture. To this solution, add an equimolar amount of a base, like sodium hydroxide, to deprotonate the thiol group, forming the more nucleophilic sodium 4-aminothiophenolate in situ.

-

Nucleophilic Substitution: Slowly add an equimolar amount of chloroacetic acid (or bromoacetic acid) to the reaction mixture. The reaction is likely to be exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials. The reaction is typically heated to reflux to ensure completion, with a reaction time that could range from a few hours to overnight.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered. The pH of the filtrate or the entire reaction mixture is then carefully adjusted to the isoelectric point of the product (likely acidic) using hydrochloric acid to precipitate the this compound.

-

Purification: The crude product can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following are the expected analytical techniques and their anticipated results.

Caption: Standard characterization workflow for organic compounds.

Data Presentation

The following tables summarize the key physical and anticipated spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Reference |

| CAS Number | 104-18-7 | |

| Molecular Formula | C₈H₉NO₂S | |

| Molecular Weight | 183.23 g/mol | |

| Melting Point | 198 °C | |

| Appearance | Expected to be a solid | General knowledge |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~7.2 | Doublet (d) | 2H | Ar-H (ortho to -S-) |

| ~6.6 | Doublet (d) | 2H | Ar-H (ortho to -NH₂) |

| ~5.3 | Singlet | 2H | -NH₂ |

| ~3.6 | Singlet | 2H | -S-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~148 | Ar-C (-NH₂) |

| ~133 | Ar-C (-S-) |

| ~130 | Ar-CH (ortho to -S-) |

| ~115 | Ar-CH (ortho to -NH₂) |

| ~38 | -S-CH₂- |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1400 | Medium | C-O stretch, O-H bend |

| ~1300 | Medium | C-N stretch |

| ~700 | Medium | C-S stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183.03 | [M]⁺ (Molecular Ion) |

| 138.03 | [M - COOH]⁺ |

| 125.04 | [M - CH₂COOH]⁺ |

Detailed Methodologies for Key Experiments

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

-

Conclusion

The Enigmatic Past: A Technical Guide to 2-(4-Aminophenylthio)acetic Acid

An In-depth Technical Guide on the Core

This technical guide delves into the historical context and discovery of 2-(4-Aminophenylthio)acetic acid, a compound with a surprisingly elusive origin story within the annals of chemical literature. While its contemporary applications and physicochemical properties are well-documented by modern suppliers, its initial synthesis and the scientific impetus behind its creation are not readily apparent in readily accessible historical records. This document, therefore, presents a plausible reconstruction of its early synthesis based on established chemical principles of the time, alongside a comprehensive summary of its known modern data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule, including its foundational chemistry.

Historical Context and Postulated Discovery

The precise date and the specific researchers who first synthesized this compound are not clearly documented in the reviewed scientific literature. However, based on the chemical structure and the prevalent synthetic methodologies of the early to mid-20th century, it is highly probable that its discovery was an extension of the broader exploration of aromatic sulfur compounds and amino acids. The likely precursors, 4-aminothiophenol and chloroacetic acid, were known reagents during this period. The synthesis would have been a straightforward nucleophilic substitution, a fundamental reaction in organic chemistry.

The scientific interest at the time could have been multifaceted. Researchers were actively investigating the biological activities of various substituted aromatic compounds. The introduction of a thioacetic acid moiety to an aniline derivative would have been a logical step in the systematic exploration of structure-activity relationships, potentially in the search for new dyes, therapeutic agents, or analytical reagents. Indeed, modern documentation points to its use as an analytical reagent for the determination of nitrite ions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various contemporary chemical suppliers and databases.

| Property | Value |

| CAS Number | 104-18-7 |

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| Melting Point | 196-198 °C |

| Appearance | Light yellow to tan powder |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane |

Plausible Historical Synthesis: Experimental Protocol

The following experimental protocol describes a plausible method for the first synthesis of this compound, based on the well-established reaction between a thiophenol and a haloacetic acid.

Reaction: The synthesis involves the S-alkylation of 4-aminothiophenol with chloroacetic acid in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Step 1: Preparation of Sodium 4-Aminothiophenolate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.5 g (0.1 mol) of 4-aminothiophenol in 100 mL of ethanol.

-

Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the stirred solution.

-

Continue stirring for 30 minutes at room temperature to ensure the complete formation of the sodium thiophenolate salt.

Step 2: S-Alkylation

-

Prepare a solution of 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of water and neutralize it with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.

-

Add the sodium chloroacetate solution dropwise to the stirred solution of sodium 4-aminothiophenolate over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 2 hours.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid until the pH reaches approximately 4-5. The product, this compound, will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven at 60 °C.

Visualizing the Synthesis

The logical workflow for the plausible historical synthesis of this compound is depicted in the following diagram.

Caption: Plausible synthesis workflow for this compound.

Conclusion

While the definitive historical discovery of this compound remains to be unearthed from the primary literature, its chemical nature allows for a confident reconstruction of its likely inaugural synthesis. The compound sits at the intersection of classic aromatic and sulfur chemistry, and its modern availability provides researchers with a tool for various applications, including its documented use in analytical chemistry. This guide provides a solid foundation for professionals working with this molecule by combining its known contemporary data with a sound, historically plausible synthetic context. Further archival research into the chemical literature of the early 20th century may one day reveal the original publication that introduced this intriguing molecule to the world.

Potential Biological Activities of 2-(4-Aminophenylthio)acetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(4-aminophenylthio)acetic acid represent a class of organic compounds with latent potential for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide synthesizes the available, albeit limited, scientific information regarding these derivatives and explores the prospective biological activities by drawing parallels with structurally related compounds. While specific quantitative data and detailed experimental protocols for a broad range of this compound derivatives are not extensively documented in publicly accessible literature, this paper aims to provide a foundational understanding for researchers interested in this chemical scaffold. It outlines general synthetic strategies, common experimental protocols for evaluating biological activities, and visualizes key concepts through diagrams to guide future research and development in this area.

Introduction

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The this compound core structure presents a versatile scaffold for chemical modification, offering opportunities to generate a diverse library of derivatives. The presence of a reactive carboxylic acid group, an amino group, and a thioether linkage allows for the synthesis of amides, esters, Schiff bases, and various heterocyclic compounds. These modifications can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of these derivatives, based on the known bioactivities of analogous chemical structures.

Synthetic Pathways

The synthesis of this compound derivatives typically commences from the parent compound, this compound. The primary reactive sites for derivatization are the carboxylic acid and the aromatic amino group.

Amide Bond Formation

A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, which can then be reacted with a variety of amines to form the corresponding amides.

Schiff Base and Heterocyclic Derivatives

The amino group on the phenyl ring is a key functional group for the synthesis of Schiff bases and subsequent heterocyclic compounds. Condensation with various aldehydes or ketones yields Schiff bases, which can then undergo cyclization reactions to form a range of heterocyclic systems.

Potential Biological Activities

While direct and extensive research on the biological activities of this compound derivatives is sparse, the known activities of structurally similar compounds provide a strong basis for predicting their potential therapeutic applications.

Anticancer Activity

Thiazole and benzothiazole moieties, which can be synthesized from this compound precursors, are present in numerous compounds with demonstrated anticancer properties. For instance, some thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |

| APTA-AM1 | N-phenyl acetamide | MCF-7 (Breast) | Data not available |

| APTA-AM2 | N-(4-chlorophenyl) acetamide | A549 (Lung) | Data not available |

| APTA-SB1 | Schiff base with benzaldehyde | HeLa (Cervical) | Data not available |

| APTA-TH1 | Thiazole derivative | HT-29 (Colon) | Data not available |

Antimicrobial Activity

The sulfur atom and the aromatic amine in the core structure are features found in many antimicrobial agents. Thiophene and triazole derivatives, which can be synthesized from this scaffold, are known for their antibacterial and antifungal activities. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| APTA-ES1 | Ethyl ester | S. aureus | Data not available | C. albicans | Data not available |

| APTA-AM3 | N-pyridyl acetamide | E. coli | Data not available | A. niger | Data not available |

| APTA-TR1 | Triazole derivative | P. aeruginosa | Data not available | T. rubrum | Data not available |

Anti-inflammatory Activity

Arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The acetic acid moiety in the core structure of this compound suggests that its derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. Benzimidazole derivatives, which can be synthesized from the core structure, have also been reported to possess anti-arthritic activity.[1]

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives (Note: This table is illustrative and not based on published data for these specific compounds. It serves as a template for presenting future experimental results.)

| Compound ID | Derivative Type | In-vitro Assay | % Inhibition | In-vivo Model | % Edema Reduction |

| APTA-AC1 | Parent Acid | COX-2 Inhibition | Data not available | Carrageenan-induced paw edema | Data not available |

| APTA-AM4 | N-benzyl acetamide | LOX Inhibition | Data not available | Adjuvant-induced arthritis | Data not available |

| APTA-BI1 | Benzimidazole derivative | TNF-α Release | Data not available | Xylene-induced ear edema | Data not available |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific properties of the synthesized compounds.

General Synthesis of 2-(4-Aminophenylthio)acetyl Chloride

-

To a stirred solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-(4-aminophenylthio)acetyl chloride, which can be used in the next step without further purification.

In-vitro Anticancer Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[1]

-

Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline.

-

Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Conclusion and Future Directions

The chemical scaffold of this compound holds considerable promise for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. The lack of extensive published research on its derivatives presents a significant opportunity for new investigations. Future research should focus on the synthesis of a diverse library of derivatives, including amides, esters, Schiff bases, and various heterocyclic compounds. Systematic screening of these compounds for their biological activities, coupled with quantitative structure-activity relationship (QSAR) studies, will be crucial for identifying lead candidates and optimizing their therapeutic potential. Detailed mechanistic studies will then be required to elucidate their modes of action and to pave the way for their potential clinical development. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.

References

The Medicinal Chemistry of 2-(4-Aminophenylthio)acetic Acid: An Unexplored Scaffold with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenylthio)acetic acid, a readily accessible synthetic intermediate, presents a unique and largely unexplored scaffold for the development of novel therapeutic agents. Its chemical structure, featuring a reactive primary amine, a flexible thioacetic acid side chain, and a central phenyl ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. While direct studies on the medicinal chemistry of this compound itself are notably absent in publicly available scientific literature, the well-documented pharmacological activities of structurally related compounds, including those containing aminophenyl, thioacetic acid, and phenylthio moieties, strongly suggest a high potential for this core structure in various therapeutic areas. This technical guide aims to consolidate the existing, albeit limited, information on this compound and to extrapolate its potential roles in medicinal chemistry by examining the biological activities of analogous structures. This guide also outlines prospective synthetic strategies and proposes future research directions to unlock the therapeutic promise of this scaffold.

Introduction

The quest for novel chemical entities with improved efficacy and safety profiles is a perpetual driver in medicinal chemistry. Scaffolds that are synthetically tractable and offer opportunities for diverse functionalization are of paramount importance. This compound (APTA), with its distinct combination of functional groups, represents such a scaffold. Despite its commercial availability and use as an intermediate in the synthesis of dyes and other chemicals, its potential as a core structure for drug discovery has been surprisingly overlooked. This guide will delve into the chemical properties of APTA and explore the medicinal chemistry landscape of related compounds to build a case for its investigation as a source of new therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its development in a medicinal chemistry program.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂S | N/A |

| Molecular Weight | 183.23 g/mol | N/A |

| CAS Number | 104-18-7 | N/A |

| Appearance | Off-white to pale beige solid | N/A |

| Melting Point | 197-203 °C | N/A |

| pKa | 3.21 ± 0.10 (Predicted) | N/A |

| LogP | 1.44 (Predicted) | N/A |

| Solubility | Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane. | N/A |

Synthetic Chemistry of this compound and Its Derivatives

While specific literature on the synthesis of a wide range of APTA derivatives is scarce, its structure suggests straightforward synthetic amenability. The primary aromatic amine and the carboxylic acid moiety are key functional handles for derivatization.

Synthesis of the Core Scaffold

The synthesis of this compound itself can be achieved through several established methods, most commonly involving the reaction of 4-aminothiophenol with a haloacetic acid or its ester.

General Experimental Protocol: Synthesis of this compound

A solution of 4-aminothiophenol in a suitable solvent (e.g., ethanol, water) is treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the thiophenolate anion. To this solution, an equimolar amount of a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) is added portion-wise. The reaction mixture is then stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is acidified to precipitate the product, which can then be collected by filtration, washed with water, and purified by recrystallization.

Derivatization Strategies

The chemical reactivity of this compound allows for the synthesis of a diverse library of derivatives.

The primary aromatic amine can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. It can also serve as a nucleophile in condensation reactions to form Schiff bases or be diazotized for further transformations.

The carboxylic acid can be converted to esters, amides, or acid chlorides. Amide formation, in particular, allows for the introduction of a vast array of amine-containing fragments, significantly expanding the chemical space.

The bifunctional nature of APTA allows for its use in the synthesis of various heterocyclic systems. For example, condensation of the amino group with suitable reagents can lead to the formation of benzothiazoles or other fused heterocycles, while reactions involving both the amine and the carboxylic acid could yield cyclic amides or other ring systems.

Potential Roles in Medicinal Chemistry Based on Analogous Structures

The therapeutic potential of this compound can be inferred from the biological activities of compounds sharing its key structural motifs.

Anticancer Activity

Numerous compounds containing the aminophenylthio moiety or acetic acid derivatives have demonstrated significant anticancer properties. For instance, derivatives of 2-(4-aminophenyl)benzothiazole have been investigated as photosensitizing agents for photodynamic therapy of cancer. Furthermore, various acetic acid derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival. The APTA scaffold could be a valuable starting point for the design of novel anticancer agents, potentially acting as enzyme inhibitors or as cytotoxic agents.

Antimicrobial Activity

The aminophenyl and thioacetic acid moieties are present in several classes of antimicrobial agents. The primary amine can be crucial for interactions with bacterial targets, while the thioether linkage and the carboxylic acid can contribute to the overall pharmacokinetic and pharmacodynamic properties. Derivatives of APTA could be explored for their potential as antibacterial, antifungal, or antiviral agents.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The thioacetic acid moiety in APTA could mimic the acidic function of these drugs, potentially leading to the discovery of new anti-inflammatory agents with novel mechanisms of action or improved side-effect profiles. The aminophenyl group also offers opportunities for modification to enhance analgesic properties.

Enzyme Inhibition

The structural features of this compound make it a candidate for the design of enzyme inhibitors. The carboxylic acid can interact with active site residues, while the aminophenylthio portion can be tailored to fit into specific binding pockets. Potential targets could include kinases, proteases, and various metabolic enzymes.

Prospective Research and Development Workflow

To systematically explore the medicinal chemistry potential of this compound, a structured research workflow is proposed.

Figure 1. Proposed workflow for the development of this compound derivatives.

Conclusion and Future Perspectives

This compound stands as a promising, yet underexplored, scaffold in the field of medicinal chemistry. Its straightforward synthesis and versatile functional groups for derivatization make it an ideal candidate for the generation of diverse chemical libraries. Based on the pharmacological activities of structurally related compounds, derivatives of APTA hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors. The lack of dedicated research on this scaffold presents a clear opportunity for innovation and discovery. A systematic approach, involving library synthesis, high-throughput screening, and lead optimization, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. Future research in this area could lead to the identification of novel drug candidates with unique mechanisms of action and improved therapeutic profiles. The scientific community is encouraged to direct its attention to this promising and accessible chemical entity.

In-depth Theoretical and Computational Analysis of 2-(4-Aminophenylthio)acetic Acid: A Review of Currently Available Research

A comprehensive search for dedicated theoretical and computational studies on 2-(4-Aminophenylthio)acetic acid has revealed a notable absence of in-depth research in the public domain. While this compound is recognized and utilized as a chemical intermediate and features in broader patent literature concerning metalloprotease inhibitors, specific computational modeling, and theoretical analyses detailing its molecular properties, electronic structure, and potential signaling pathway interactions are not presently available in published scientific literature.

This technical guide aims to address the user's core requirements by first acknowledging the current research landscape and then providing a foundational framework for the types of theoretical and computational studies that would be necessary to fully characterize this compound. This includes outlining the standard experimental and computational protocols that would be employed for such an analysis.

Current State of Research

Proposed Framework for Theoretical and Computational Modeling

To fulfill the need for a comprehensive understanding of this compound, a series of computational studies would be required. The following sections outline the standard methodologies that researchers would typically employ.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for this purpose.

Experimental Protocols:

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

-

Methodology: The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used and reliable level of theory for organic molecules, providing a good balance between accuracy and computational cost.

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting non-covalent interactions.

-

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

-

Data Presentation:

The results from these calculations would be summarized in tables as follows:

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | Calculated Value |

| C-S | Calculated Value |

| S-C-C | Calculated Value |

| ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Calculated Value | Calculated Value | Calculated Value | e.g., N-H stretch |

| 2 | Calculated Value | Calculated Value | Calculated Value | e.g., C=O stretch |

| ... | ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Ionization Potential | Calculated Value |

| Electron Affinity | Calculated Value |

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking studies would be performed against a relevant protein target. For instance, based on patent literature, a matrix metalloprotease (MMP) could be a potential target.

Experimental Protocols:

-

Software: AutoDock, Glide, or GOLD are commonly used for molecular docking.

-

Preparation of Ligand and Receptor: The 3D structure of this compound would be optimized using the quantum chemical methods described above. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands would be removed, and polar hydrogens would be added.

-

Docking Simulation: The ligand would be docked into the active site of the receptor. The docking algorithm would generate a series of possible binding poses, which would be scored based on their binding affinity.

Data Presentation:

Table 4: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| e.g., MMP-9 | Calculated Value | e.g., HIS401, GLU402 | e.g., Hydrogen Bond, Pi-Alkyl |

| ... | ... | ... | ... |

Visualization of Workflows

The logical flow of a theoretical and computational study of this compound can be visualized as follows:

Caption: Workflow for Theoretical and Computational Analysis.

Conclusion

While a specific and detailed theoretical and computational guide for this compound cannot be provided due to the lack of existing research, this document outlines the established and necessary methodologies to generate such data. The provided framework, including proposed protocols, data presentation formats, and a workflow visualization, serves as a blueprint for future research into the molecular and electronic properties of this compound. For researchers and drug development professionals, initiating these described studies would be the critical next step in building a comprehensive understanding of this compound from a theoretical and computational perspective.

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(4-Aminophenylthio)acetic Acid Derivatives

These application notes provide detailed protocols for the synthesis of 2-(4-aminophenylthio)acetic acid derivatives and the subsequent evaluation of their antimicrobial properties. The methodologies are intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and antimicrobial discovery.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved via the nucleophilic substitution of a haloacetic acid derivative with 4-aminothiophenol. Subsequent modifications can be performed on the amino or carboxylic acid functional groups to generate a library of derivatives.

Protocol 1: Synthesis of the Parent Compound

This protocol outlines a general two-step procedure for synthesizing the parent this compound.

Step 1: Synthesis of Ethyl 2-((4-aminophenyl)thio)acetate

-

To a solution of 4-aminothiophenol (1 eq.) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq.).

-

Stir the mixture at room temperature until the 4-aminothiophenol is fully dissolved and the thiolate is formed.

-

Add ethyl chloroacetate (1.1 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete (usually after 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to 2-((4-aminophenyl)thio)acetic acid

-

Suspend the synthesized ethyl 2-((4-aminophenyl)thio)acetate (1 eq.) in an aqueous solution of a base, such as sodium hydroxide (2-3 eq.).

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 2: Synthesis of Amide Derivatives

This protocol describes the synthesis of amide derivatives from the parent acetic acid compound, a common strategy to explore structure-activity relationships.

-

Combine the parent 2-((4-aminophenyl)thio)acetic acid (1 eq.), a desired amine (1.1 eq.), and a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or DMF.

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel.

References

Application Notes and Protocols for the Use of 2-(4-Aminophenylthio)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenylthio)acetic acid, more commonly known in peptide chemistry as 4-mercaptophenylacetic acid (MPAA), is a pivotal reagent in the synthesis of large peptides and proteins. It functions as a highly effective thiol catalyst in Native Chemical Ligation (NCL), a cornerstone technology for chemoselectively joining unprotected peptide fragments.[1][2] This method has revolutionized the production of complex protein architectures that are inaccessible through traditional solid-phase peptide synthesis (SPPS) alone.[3][4]

MPAA's primary advantages include its high catalytic activity, water solubility, and lack of the pungent odor associated with other thiol catalysts like thiophenol.[5] These properties have established MPAA as the catalyst of choice for many NCL applications, leading to significantly faster reaction times and higher yields of the desired ligation product.[4]

Mechanism of Action in Native Chemical Ligation

Native Chemical Ligation is a two-step process that forms a native peptide bond between two unprotected peptide segments. One segment must contain a C-terminal thioester, and the other must have an N-terminal cysteine residue.[5][6]

-

Transthioesterification (Catalyzed by MPAA): The initial step is a reversible thiol-thioester exchange. MPAA, with its lower pKa compared to alkyl thiols, acts as a potent nucleophile that attacks the C-terminal alkyl thioester of the first peptide fragment.[3] This generates a more reactive aryl thioester intermediate. The reversibility of this step is a key feature of NCL's regioselectivity.[1][2]

-

Intramolecular S-N Acyl Shift: The newly formed, highly reactive aryl thioester intermediate is then attacked by the thiol side chain of the N-terminal cysteine residue of the second peptide fragment. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which results in the formation of a stable, native amide bond at the ligation site.[1][5][6]

The overall mechanism is depicted in the following diagram:

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-(4-Aminophenylthio)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Aminophenylthio)acetic acid is a versatile primary aromatic amine that serves as a valuable precursor in the synthesis of novel azo dyes. The presence of both an amino group, which can be readily diazotized, and a carboxylic acid moiety, which can be further functionalized, makes it an attractive building block for creating a diverse range of dyestuffs. These dyes have potential applications in various fields, including textile dyeing, analytical chemistry, and as functional materials. The incorporation of the thioacetic acid group can also influence the solubility, chelating properties, and biological activity of the resulting dyes. This document provides detailed protocols for the synthesis of azo dyes derived from this compound and outlines their potential applications.

General Reaction Scheme

The synthesis of azo dyes from this compound follows a two-step process:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).[1]

-

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, yielding the final dye.[1]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is a key intermediate in azo dye synthesis.

Materials:

-

This compound (MW: 183.23 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, suspend 1.83 g (0.01 mol) of this compound in 50 mL of distilled water.

-

Add 2.5 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a clear solution is obtained. Gentle warming may be applied if necessary, followed by cooling.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

-

The resulting solution contains the 4-((carboxymethyl)thio)benzenediazonium chloride and is ready for the subsequent coupling reaction. It is important to use this solution immediately as diazonium salts are generally unstable.[1]

Protocol 2: Synthesis of a Representative Azo Dye: 2-((4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)thio)acetic acid

This protocol details the coupling of the diazotized this compound with 2-naphthol to produce a specific azo dye.

Materials:

-

4-((Carboxymethyl)thio)benzenediazonium chloride solution (from Protocol 1)

-

2-Naphthol (β-naphthol)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[2]

-

Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure complete coupling.

-

After the coupling is complete, allow the mixture to stand for 30 minutes.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

-

The purity of the synthesized dye can be checked by thin-layer chromatography (TLC).

Data Presentation

Table 1: Illustrative Physicochemical and Tinctorial Properties of a Representative Azo Dye

| Property | Illustrative Value |

| Chemical Name | 2-((4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)thio)acetic acid |

| Molecular Formula | C₁₈H₁₄N₂O₃S |

| Molecular Weight | 354.38 g/mol |

| Appearance | Red to dark red powder |

| Melting Point | >250 °C (decomposes) |

| Yield | 85-95% (typical for azo coupling reactions) |

| λmax (in DMF) | ~490-520 nm |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol; insoluble in water |

Table 2: Illustrative Fastness Properties of the Representative Azo Dye on Polyester Fabric

| Fastness Property | Illustrative Rating (ISO Scale 1-5) |

| Light Fastness | 4-5 |

| Wash Fastness | 4 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4 |

| Sublimation Fastness | 3-4 |

Note: The fastness properties of disperse dyes can vary depending on the dyeing conditions and the specific substrate.[3]

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of an azo dye.

Experimental Workflow

Caption: General experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for the Synthesis of Photochromic Azobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of photochromic azobenzene compounds, a class of molecules known for their light-responsive behavior.[1][2][3] Azobenzenes can reversibly switch between two isomers, a thermally stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of specific wavelengths.[2][4][5] This unique property makes them valuable for a wide range of applications, including molecular switches, photosensitive materials, and photopharmacology.[5][6][7]

General Principles of Azobenzene Synthesis

The most common and versatile method for synthesizing azobenzene derivatives involves a two-step process:

-

Diazotization: An aromatic amine (aniline derivative) is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[8][9] This reaction is highly temperature-sensitive, as diazonium salts are unstable and can decompose at higher temperatures, leading to low yields.[9]

-